molecular formula C14H9FN2O B3241367 6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile CAS No. 145835-09-2

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile

Cat. No.: B3241367
CAS No.: 145835-09-2
M. Wt: 240.23 g/mol
InChI Key: ASBTXFRDJATCKA-UHFFFAOYSA-N
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Description

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a nicotinic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-fluorophenyl)-6-(2-oxoethyl)nicotinonitrile . The reaction is usually carried out in an aqueous medium using cellulose sulfuric acid as a catalyst, which offers advantages such as shorter reaction times and excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(4-Fluorophenyl)-2-oxoethyl)nicotinonitrile is unique due to its specific structural features, such as the presence of a fluorophenyl group and an oxoethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-[2-(4-fluorophenyl)-2-oxoethyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-12-4-2-11(3-5-12)14(18)7-13-6-1-10(8-16)9-17-13/h1-6,9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBTXFRDJATCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=NC=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-cyano-6-methylpyridine (High Force Research Limited) (0.59 g 1,5 mmol) and ethyl 4-fluorobenzoate (0.84 g 5 mmol) (Aldrich) in dry THF (15 ml) stirring under nitrogen at −70° (Dricold/ethanol) was added dropwise lithium bis(trimethylsilyl)amide (10 ml M solution in hexane 10 mmol). The reaction was allowed to warm to room temperature, stirred under nitrogen for 20 hr, poured into water (200 ml) and extracted with ethyl acetate (3×50 ml). The combined extracts were washed with water (50 ml), brine (50 ml) and dried (MgSO4). Removal of solvent gave a solid which was crystallised from ethanol to give the title compound as a yellow solid (0.74 g 62%) which existed as a mixture of keto- and enol-forms by NMR. MH+: 241; mp: 170-1710 (uncorrected)
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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